Carbamyl phosphate diammonium
Description
Structure
2D Structure
3D Structure of Parent
Properties
CAS No. |
102601-43-4 |
|---|---|
Molecular Formula |
CH10N3O5P |
Molecular Weight |
175.081 |
IUPAC Name |
azane;phosphono carbamate |
InChI |
InChI=1S/CH4NO5P.2H3N/c2-1(3)7-8(4,5)6;;/h(H2,2,3)(H2,4,5,6);2*1H3 |
InChI Key |
GZLWJXDJNWQUPE-UHFFFAOYSA-N |
SMILES |
C(=O)(N)OP(=O)(O)O.N.N |
Origin of Product |
United States |
Enzymatic Biosynthesis of Carbamyl Phosphate
Carbamyl Phosphate (B84403) Synthetase (CPS) Enzyme Family
The synthesis of carbamyl phosphate from bicarbonate, ammonia (B1221849) or glutamine, and ATP is predominantly catalyzed by carbamyl phosphate synthetase (CPS). nih.govwikipedia.org This enzyme is found in nearly all organisms and is typically a large, multi-domain protein. nih.gov There are three main classes of enzymes responsible for the enzymatic synthesis of carbamyl phosphate: ATP-grasp fold protein based carbamyl phosphate synthetase (CPS), amino-acid kinase fold carbamate (B1207046) kinase (CK)-like CPS, and catabolic transcarbamylase. mdpi.com
Classification and Isoforms (CPS I, CPS II, CPS III)
The family of carbamyl phosphate synthetases is divided into three major isoforms—CPS I, CPS II, and CPS III—based on their nitrogen source, requirement for an allosteric activator, and metabolic role. nih.govtamu.edu
Distinctive Nitrogen Sources and Allosteric Activators
The classification of CPS isoforms is largely determined by their preferred nitrogen donor and their response to allosteric effectors. nih.gov
CPS I utilizes ammonia as its nitrogen source and is distinguished by its absolute requirement for N-acetyl-L-glutamate (NAG) as an allosteric activator. nih.govcsic.es This isoform is primarily involved in the urea (B33335) cycle in terrestrial vertebrates. proteopedia.orglibretexts.org
CPS II uses glutamine as the nitrogen donor and, unlike CPS I, does not require NAG for its activity. nih.gov It is a key enzyme in the de novo pyrimidine (B1678525) biosynthesis pathway. medchemexpress.comquora.com In many organisms, including Escherichia coli, a single CPS enzyme serves both the arginine and pyrimidine pathways and is allosterically activated by ornithine and inhibited by UMP. wisc.edu
CPS III also utilizes glutamine as its nitrogen source but, similar to CPS I, is activated by N-acetyl-L-glutamate. nih.govwikipedia.org This isoform is found in some fish and invertebrates and is considered an evolutionary intermediate between the glutamine-dependent CPS II and the ammonia-dependent CPS I. nih.gov
Table 1: Comparison of Carbamyl Phosphate Synthetase Isoforms
| Isoform | Nitrogen Source | Allosteric Activator | Primary Metabolic Pathway |
|---|---|---|---|
| CPS I | Ammonia | N-acetyl-L-glutamate (NAG) | Urea Cycle |
| CPS II | Glutamine | None required (inhibited by UTP, activated by PRPP in higher eukaryotes) | Pyrimidine Biosynthesis |
| CPS III | Glutamine | N-acetyl-L-glutamate (NAG) | Urea Cycle (in some fish and invertebrates) |
Subcellular Localization
The different CPS isoforms are also segregated within the cell, reflecting their distinct metabolic functions.
CPS I is located in the mitochondrial matrix of liver and intestinal cells in ureotelic organisms. csic.esmedchemexpress.comwikipedia.org
CPS II is found in the cytosol of most cells, where it participates in the synthesis of pyrimidine nucleotides. nih.govmedchemexpress.comquora.com In humans, CPS II is part of a multifunctional protein called CAD, which also contains the next two enzymes in the pyrimidine biosynthetic pathway, aspartate transcarbamylase and dihydroorotase. nih.gov
CPS III is also a mitochondrial enzyme, found in the liver of some fish. wikipedia.orgresearchgate.net
Carbamate Kinase (CK)-like CPS
In some organisms, particularly certain hyperthermophilic archaea like Pyrococcus furiosus and Pyrococcus abyssi, an alternative enzyme, carbamate kinase (CK)-like CPS, is responsible for carbamyl phosphate synthesis. mdpi.comasm.orgvliz.be Unlike the canonical CPS enzymes, these are smaller, homodimeric proteins that are structurally more similar to catabolic carbamate kinases. vliz.benih.gov These enzymes catalyze the formation of carbamoyl (B1232498) phosphate from carbamate and ATP. mdpi.com Carbamate itself can be formed spontaneously from ammonia and bicarbonate. vliz.be The P. abyssi enzyme has been shown to possess intrinsic bicarbonate-dependent ATPase activity. vliz.be It is proposed that these CK-like CPS enzymes represent a more primitive form from which the larger, more complex CPS enzymes evolved. nih.gov
Catabolic Transcarbamylase
A third class of enzyme capable of synthesizing carbamyl phosphate is catabolic transcarbamylase. mdpi.com A key example is catabolic ornithine transcarbamylase (cOTC), which is involved in arginine catabolism. uniprot.org This enzyme catalyzes the phosphorolysis of citrulline to produce ornithine and carbamoyl phosphate, which can then be used to generate ATP. uniprot.org This reaction is essentially the reverse of the biosynthetic reaction in the urea cycle. uniprot.org
General Enzymatic Reaction Mechanisms of Carbamyl Phosphate Synthesis
The reaction proceeds through a series of four distinct chemical reactions involving three unstable intermediates: carboxyphosphate (B1215591), carbamate, and ammonia. wisc.edu
Phosphorylation of Bicarbonate: The first step involves the phosphorylation of bicarbonate by a molecule of ATP to form carboxyphosphate and ADP. wikipedia.orgwikipedia.org
Formation of Carbamate: The highly reactive carboxyphosphate then reacts with a nitrogen donor. In the case of CPS I, this is ammonia. wikipedia.orgwikipedia.org For CPS II and CPS III, glutamine is first hydrolyzed at a separate active site to produce ammonia, which is then channeled to the synthetase domain. wikipedia.orgwisc.edu The reaction of ammonia with carboxyphosphate yields carbamate and inorganic phosphate. ebi.ac.uk
Phosphorylation of Carbamate: In the final step, the carbamate intermediate is phosphorylated by a second molecule of ATP to produce carbamyl phosphate and ADP. wikipedia.orgebi.ac.uk
The catalytic mechanism involves the channeling of the unstable intermediates, carbamate and ammonia, through the interior of the enzyme from one active site to another, a journey that can be nearly 100 Å in length. wisc.eduebi.ac.uk In E. coli CPS, the enzyme is a heterodimer composed of a small subunit (carA) and a large subunit (carB). tamu.edu The small subunit is responsible for glutamine hydrolysis, while the large subunit contains two separate active sites for the two phosphorylation events. wikipedia.orgwisc.edu
ATP-Dependent Carbamyl Phosphate Formation
The enzyme Carbamoyl Phosphate Synthetase facilitates this ATP-dependent synthesis. wikipedia.org In organisms like Escherichia coli, the enzyme is a heterodimer where the large subunit contains two homologous domains for ATP binding, a consequence of a likely gene duplication event. wikipedia.orgnih.gov Despite their structural similarity, these two domains have distinct roles. nih.gov One domain is responsible for the initial phosphorylation of bicarbonate, while the other catalyzes the final phosphorylation of the carbamate intermediate. ebi.ac.uktamu.edupnas.org The entire process is essentially irreversible and ensures the production of carbamoyl phosphate for various metabolic pathways. mdpi.comwikipedia.org
The stoichiometry of the reaction in E. coli has been shown to be two moles of MgADP and one mole of glutamate (B1630785) produced for every mole of carbamoyl phosphate synthesized when glutamine is the nitrogen source. acs.org
| Reactants | Products | Enzyme Class |
| 2 ATP, L-glutamine, HCO₃⁻, H₂O | 2 ADP, Phosphate, L-glutamate, Carbamoyl phosphate | EC 6.3.5.5 (Glutamine-hydrolysing) qmul.ac.uk |
| 2 ATP, NH₃, HCO₃⁻ | 2 ADP, Phosphate, Carbamoyl phosphate | EC 6.3.4.16 (Ammonia) wikipedia.orgwikipedia.org |
Formation of Reactive Intermediates (Carboxyphosphate, Carbamate, Ammonia)
The synthesis of carbamoyl phosphate proceeds through a series of four distinct chemical reactions involving three highly reactive and unstable intermediates: carboxyphosphate, ammonia, and carbamate. ebi.ac.ukwisc.edu The enzyme's structure, with its internal channel, is crucial for protecting these labile intermediates from the aqueous environment and directing them between the different active sites. acs.orgnih.gov
The reaction sequence is initiated by the phosphorylation of bicarbonate. acs.org
Bicarbonate Phosphorylation: The first molecule of ATP is used to phosphorylate bicarbonate, forming the high-energy mixed anhydride (B1165640) intermediate, carboxyphosphate , and ADP. wikipedia.orgacs.orgpnas.org This reaction occurs in the N-terminal half of the large subunit of CPS. ebi.ac.uktamu.edu
Ammonia Generation and Reaction: When glutamine is the nitrogen source (as with CPS II), it is hydrolyzed at a distinct active site within the small subunit to produce glutamate and ammonia . acs.orgproteopedia.org This ammonia then travels through the molecular tunnel to the large subunit. ebi.ac.ukqmul.ac.uk Here, it performs a nucleophilic attack on carboxyphosphate. acs.orgebi.ac.uk
Carbamate Formation: The reaction between ammonia and carboxyphosphate results in the formation of carbamate and the release of inorganic phosphate. acs.orgwikipedia.org This step also takes place within the N-terminal domain of the large subunit. tamu.edu
Carbamate Phosphorylation: The newly formed carbamate is then channeled through the intramolecular tunnel to a second active site located in the C-terminal half of the large subunit. ebi.ac.uknih.govnih.gov Here, the second molecule of ATP is utilized to phosphorylate carbamate, yielding the final product, carbamoyl phosphate, and another molecule of ADP. wikipedia.orgacs.org
This elegant mechanism of substrate channeling ensures that the unstable intermediates are efficiently utilized in the subsequent steps of the reaction pathway without diffusing away or decomposing. acs.orgiucr.org
Table 2: Sequential Reactions in Carbamoyl Phosphate Synthesis
| Step | Reaction | Intermediate(s) Formed | Location in E. coli CPS |
| 1 | L-glutamine + H₂O → L-glutamate + NH₃ | Ammonia | Small subunit acs.orgqmul.ac.uk |
| 2 | ATP + HCO₃⁻ → ADP + Carboxyphosphate | Carboxyphosphate | N-terminal domain of large subunit ebi.ac.ukqmul.ac.uk |
| 3 | NH₃ + Carboxyphosphate → Carbamate + Phosphate | Carbamate | N-terminal domain of large subunit acs.orgqmul.ac.uk |
| 4 | ATP + Carbamate → ADP + Carbamoyl phosphate | - | C-terminal domain of large subunit ebi.ac.ukqmul.ac.uk |
Metabolic Roles and Pathways of Carbamyl Phosphate
Role in Nitrogen Detoxification Pathways
In terrestrial vertebrates, the primary pathway for detoxifying ammonia (B1221849), a toxic byproduct of amino acid catabolism, is the urea (B33335) cycle. nih.govresearchgate.net Carbamyl phosphate (B84403) serves as the critical entry point for ammonia into this detoxification process.
The urea cycle, which primarily occurs in the liver and to a lesser extent in the kidneys, commences in the mitochondrial matrix. wikipedia.orgnih.gov The first and rate-limiting step is the synthesis of carbamoyl (B1232498) phosphate from ammonia (NH₃), bicarbonate (HCO₃⁻), and two molecules of adenosine (B11128) triphosphate (ATP). nih.govwikipedia.orgnih.gov This reaction is catalyzed by the enzyme carbamoyl phosphate synthetase I (CPS I). nih.govnih.govwikipedia.org
The synthesis of carbamoyl phosphate by CPS I is an energy-dependent process that effectively "activates" the otherwise inert ammonia and bicarbonate, incorporating the nitrogen into a metabolically usable form for the urea cycle. fiveable.me The reaction proceeds as follows:
HCO₃⁻ + NH₃ + 2ATP → H₂NCO₂PO₃²⁻ + 2ADP + Pᵢ
This step is crucial for capturing toxic ammonia and converting it into the less toxic compound urea for excretion. fiveable.mewikipedia.org A deficiency in the CPS I enzyme can lead to a buildup of ammonia in the blood, a condition known as hyperammonemia. wikipedia.org The activity of CPS I is allosterically regulated by N-acetylglutamate, which serves as an obligate activator, ensuring that the urea cycle is active when amino acid catabolism and ammonia levels are high. fiveable.mewikipedia.org
Table 1: Key Components of Urea Cycle Initiation
| Component | Role | Location |
| Ammonia (NH₃) | Nitrogen source for urea | Mitochondria |
| Bicarbonate (HCO₃⁻) | Carbon source for urea | Mitochondria |
| Carbamoyl Phosphate Synthetase I (CPS I) | Catalyzes the formation of carbamoyl phosphate | Mitochondria |
| N-acetylglutamate | Allosteric activator of CPS I | Mitochondria |
| ATP | Provides energy for the reaction | Mitochondria |
Once synthesized, carbamoyl phosphate is transferred to the next enzyme in the urea cycle, ornithine transcarbamylase (OTC), which is also located in the mitochondrial matrix. wikipedia.orgnih.gov OTC catalyzes the transfer of the carbamoyl group from carbamoyl phosphate to the amino acid L-ornithine. nih.govwikipedia.org This reaction produces L-citrulline and releases an inorganic phosphate molecule (Pᵢ). nih.govwikipedia.orgreactome.org
Carbamoyl phosphate + L-ornithine → L-citrulline + Pᵢ
This step is a critical juncture in the cycle, as it commits the incorporated nitrogen to the pathway leading to urea formation. fiveable.me The L-citrulline is then transported out of the mitochondria into the cytoplasm for the subsequent reactions of the urea cycle. nih.gov The interaction between carbamoyl phosphate and OTC is highly specific, ensuring the efficient channeling of this key metabolite. nih.gov Deficiencies in OTC are the most common urea cycle disorder and also lead to the accumulation of carbamoyl phosphate and ammonia. nih.govpicmonic.com Excess carbamoyl phosphate in this condition can be shunted into the pyrimidine (B1678525) synthesis pathway, leading to an increase in orotic acid levels. nih.govpicmonic.com
Urea Cycle Initiation and Ammonia Incorporation
Contribution to Nucleotide Biosynthesis
In addition to its role in nitrogen detoxification, carbamoyl phosphate is a fundamental precursor for the synthesis of pyrimidine nucleotides, which are essential components of DNA and RNA. wikipedia.orgmicrobenotes.com
The de novo synthesis of pyrimidines begins with the formation of carbamoyl phosphate. microbenotes.com Unlike the urea cycle, this process occurs in the cytosol and utilizes a different isozyme, carbamoyl phosphate synthetase II (CPS II). davuniversity.org CPS II catalyzes the synthesis of carbamoyl phosphate from glutamine (which provides the nitrogen), bicarbonate, and two molecules of ATP. davuniversity.orgcreative-proteomics.com
The carbamoyl phosphate produced by CPS II then reacts with aspartate in a reaction catalyzed by aspartate transcarbamoylase (ATCase). microbenotes.comlibretexts.org This reaction forms N-carbamoylaspartate and is the committed step in pyrimidine biosynthesis. davuniversity.org The pathway continues through a series of enzymatic steps to produce the first pyrimidine nucleotide, uridine (B1682114) monophosphate (UMP), from which other pyrimidine nucleotides like cytidine (B196190) triphosphate (CTP) are derived. libretexts.org
Table 2: Comparison of Carbamoyl Phosphate Synthesis in Urea Cycle vs. Pyrimidine Synthesis
| Feature | Urea Cycle (CPS I) | Pyrimidine Synthesis (CPS II) |
| Location | Mitochondria | Cytosol |
| Nitrogen Source | Ammonia | Glutamine |
| Regulator | Activated by N-acetylglutamate | Inhibited by UTP, activated by PRPP |
| Metabolic Pathway | Nitrogen Detoxification | Nucleotide Biosynthesis |
In eukaryotes, the first three enzymatic steps of the de novo pyrimidine synthesis pathway are catalyzed by a single, multifunctional protein known as CAD. davuniversity.orgnih.govnih.gov The name CAD is an acronym for its three enzymatic activities: C arbamoyl phosphate synthetase II (CPS II), A spartate transcarbamoylase (ATC), and D ihydroorotase (DHO). nih.govwikipedia.org
This large, multienzyme complex acts as a metabolic factory, channeling the intermediates of the pathway from one active site to the next. davuniversity.orgwikipedia.org The CAD protein first synthesizes carbamoyl phosphate via its CPS II domain. nih.govwikipedia.org This carbamoyl phosphate is then directly channeled to the ATC domain, where it reacts with aspartate to form N-carbamoylaspartate. wikipedia.orgoup.com Finally, the DHO domain catalyzes the cyclization of N-carbamoylaspartate to form dihydroorotate. wikipedia.orgoup.com This substrate channeling mechanism is thought to increase the efficiency of the pathway and protect the labile intermediate, carbamoyl phosphate, from degradation. wikipedia.orgnih.gov
De Novo Pyrimidine Synthesis Pathway
Participation in Other Biosynthetic Routes
While its roles in the urea cycle and pyrimidine synthesis are the most prominent, carbamoyl phosphate also participates in other biosynthetic pathways.
Arginine Biosynthesis: In many prokaryotes and lower eukaryotes, carbamoyl phosphate is a precursor for the synthesis of the amino acid arginine. wikipedia.orgmicrobiologyresearch.org The pathway is similar to the initial steps of the urea cycle, where carbamoyl phosphate donates its carbamoyl group to ornithine. nih.gov In some microorganisms, a single carbamoyl phosphate synthetase provides this precursor for both arginine and pyrimidine synthesis. wikipedia.orgmicrobiologyresearch.org
Antibiotic Synthesis: Research has shown that the carbamoyl group of carbamoyl phosphate can be transferred to various molecules in the biosynthetic pathways of certain antibiotics. mdpi.com This transfer can occur to either amino or hydroxyl groups on the substrate molecule, demonstrating the versatility of carbamoyl phosphate as a carbamoyl donor. mdpi.com
ATP Generation: In some fermentation pathways in microorganisms, carbamoyl phosphate can be used to generate ATP. mdpi.comnih.gov The enzyme carbamate (B1207046) kinase catalyzes the transfer of the phosphate group from carbamoyl phosphate to ADP, forming ATP. mdpi.comnih.gov
Arginine Biosynthesis
Carbamyl phosphate serves as a crucial precursor in the biosynthesis of arginine in a wide range of organisms, from bacteria to mammals. nih.govnih.gov In this pathway, carbamoyl phosphate donates its carbamoyl group to ornithine to form citrulline. nih.govfrontiersin.org This reaction is a committed step in the synthesis of arginine and is catalyzed by the enzyme ornithine carbamoyltransferase (OTC). nih.gov
The synthesis of carbamoyl phosphate for this purpose is carried out by carbamoyl phosphate synthetase (CPS). frontiersin.orgwikipedia.org Organisms have evolved different types of CPS enzymes to regulate the flow of this key metabolite. For instance, in many bacteria and lower eukaryotes, a specific CPS is dedicated to arginine biosynthesis. nih.gov In Escherichia coli, a single carbamoylphosphate synthase provides the precursor for both arginine and pyrimidine synthesis, necessitating complex regulatory mechanisms to balance the metabolic needs of both pathways. nih.gov The activity of this enzyme is allosterically regulated by molecules from the arginine and pyrimidine pathways, such as ornithine (an activator) and UMP (an inhibitor). nih.gov
Ornithine + Carbamoyl Phosphate → Citrulline + Phosphate
This citrulline is then further converted into arginine through a series of enzymatic steps. frontiersin.org
| Enzyme | Substrates | Product | Organism Example |
|---|---|---|---|
| Carbamoyl Phosphate Synthetase (CPS) | Glutamine, Bicarbonate, 2 ATP | Carbamoyl Phosphate | Escherichia coli |
| Ornithine Carbamoyltransferase (OTC) | Carbamoyl Phosphate, Ornithine | Citrulline | Saccharomyces cerevisiae |
Secondary Metabolite Synthesis (e.g., Antibiotics)
The role of carbamoyl phosphate extends into the realm of secondary metabolism, where it acts as a carbamoyl group donor in the biosynthesis of numerous natural products, including a variety of antibiotics. nih.gov The transfer of the carbamoyl group can occur onto either a nitrogen-containing amino group or an oxygen-containing hydroxyl group of a substrate molecule. nih.gov This carbamoylation is a key step in the synthesis of these complex molecules and is catalyzed by specific O- and N-transcarbamylases. nih.gov
Recent discoveries have highlighted the involvement of carbamoyl phosphate in the production of a range of antibiotics, demonstrating the growing understanding of its importance in secondary metabolism. nih.gov The enzymes responsible for O-carbamoylation, designated as CmcH/NodU CTases, utilize a three-step mechanism. nih.gov This involves the decomposition of carbamoyl phosphate into carbamate and phosphate, followed by the reaction of carbamate with ATP to form a carbamyladenylate intermediate, and finally, the transfer of the carbamyl group to the hydroxyl group of the substrate. nih.gov
[NiFe] Hydrogenase Maturation
Carbamyl phosphate plays a critical and specific role in the maturation of [NiFe] hydrogenases, enzymes that catalyze the reversible oxidation of hydrogen in various microorganisms. nih.govpnas.org Specifically, carbamoyl phosphate serves as the source of the cyano (CN) group that becomes a ligand to the iron atom in the [NiFe] active site. nih.gov
The biosynthesis of this cyano ligand is a multi-step process involving the hydrogenase pleiotropically acting proteins HypE and HypF. pnas.org The process begins with HypF, which catalyzes the transfer of the carbamoyl moiety from carbamoyl phosphate to the C-terminal cysteine residue of HypE. nih.govpnas.org Subsequently, HypE catalyzes an ATP-dependent dehydration of the newly formed thiocarboxamide to produce a thiocyanate (B1210189) group. pnas.org This cyano group is then transferred to the HypCD complex, which contains the iron ion destined for the hydrogenase active site. researchgate.net
| Protein | Function | Substrate(s) | Product |
|---|---|---|---|
| HypF | Transfers carbamoyl group from carbamoyl phosphate | Carbamoyl Phosphate, HypE | Carbamoylated HypE |
| HypE | Catalyzes ATP-dependent dehydration of the carbamoyl group | Carbamoylated HypE, ATP | Cyanated HypE |
Role in Energy Metabolism
In certain metabolic contexts, particularly under anaerobic conditions, carbamoyl phosphate is directly involved in the generation of ATP, highlighting its significance in cellular energy homeostasis.
ATP Generation by Carbamate Kinase in Fermentation
In many fermentative microorganisms, carbamate kinase (CK) plays a crucial role in energy conservation by catalyzing the synthesis of ATP from ADP and carbamoyl phosphate. nih.govebi.ac.uk This reaction is a key step in the catabolism of compounds such as arginine, agmatine, and allantoin. nih.govuniprot.org
The process involves the breakdown of these nitrogenous compounds to produce carbamoyl phosphate. Carbamate kinase then facilitates the transfer of the high-energy phosphate group from carbamoyl phosphate to ADP, yielding ATP and carbamate. ebi.ac.ukuniprot.org The carbamate produced subsequently and spontaneously decomposes into ammonia and bicarbonate. uniprot.org This pathway represents a form of substrate-level phosphorylation, providing the cell with a means of generating ATP in the absence of external electron acceptors for respiration.
The reaction catalyzed by carbamate kinase is reversible; however, in the context of fermentation, the catabolic direction leading to ATP synthesis is predominant. ebi.ac.uk The enzyme is highly selective for carbamoyl phosphate, distinguishing it from structurally similar molecules like acetylphosphate. nih.gov
Regulation of Carbamyl Phosphate Metabolism
Allosteric Regulation of Carbamyl Phosphate (B84403) Synthetases
Allosteric regulation provides a rapid mechanism to adjust the enzymatic activity of carbamyl phosphate synthetases (CPS) in response to the immediate metabolic state of the cell. This is primarily achieved through the binding of specific effector molecules to sites on the enzyme distinct from the active site, leading to conformational changes that either activate or inhibit the enzyme.
N-Acetyl-Glutamate (NAG) as an Essential Activator
N-acetyl-L-glutamate (NAG) is a crucial allosteric activator of mitochondrial carbamyl phosphate synthetase I (CPSI), the first enzyme of the urea (B33335) cycle responsible for ammonia (B1221849) detoxification. nih.govportlandpress.com In ureotelic organisms, including humans, the presence of NAG is an absolute requirement for CPSI activity. portlandpress.comwikipedia.org The synthesis of NAG itself is catalyzed by N-acetylglutamate synthase (NAGS), which is in turn allosterically activated by arginine. nih.gov This creates a feed-forward mechanism where an abundance of amino acids, reflected by high arginine levels, stimulates NAG production, subsequently activating CPSI to handle the increased nitrogen load. nih.gov
The binding of NAG to CPSI induces a significant conformational change in the enzyme. wikipedia.org Specifically, NAG binds to a pocket within the C-terminal domain of CPSI, which is lined by invariant amino acid residues. nih.govsigmaaldrich.com This binding event triggers a cascade of structural alterations, ultimately leading to the activation of the bicarbonate-phosphorylating domain of the enzyme. wikipedia.org The affinity of CPSI for its substrates, ATP, and its ionic activators, K+ and Mg2+, is vastly increased in the presence of NAG. csic.es Conversely, the presence of ATP and these ions enhances the affinity of CPSI for NAG, demonstrating a synergistic relationship. csic.es
The critical role of NAG is underscored by inherited deficiencies in NAGS, which lead to hyperammonemia due to the resulting lack of CPSI activation. portlandpress.combabydetect.com
Nucleotide-Mediated Regulation (e.g., UTP, XMP, UMP, PRPP)
The activity of carbamyl phosphate synthetases is also modulated by various nucleotides, reflecting the cell's energy status and the availability of precursors for nucleotide synthesis.
Carbamoyl (B1232498) Phosphate Synthetase II (CPSII) , which catalyzes the first step in de novo pyrimidine (B1678525) biosynthesis, is a key site of nucleotide-mediated regulation. wikipedia.org It is allosterically inhibited by the end-product of the pathway, uridine (B1682114) triphosphate (UTP). nih.govoup.comvaia.com This feedback inhibition prevents the overproduction of pyrimidines. vaia.com UTP acts by stabilizing a state of the enzyme that has a low affinity for its substrates, MgATP²⁻. nih.govoup.com
Conversely, 5-phosphoribosyl-1-pyrophosphate (PRPP), a substrate for a later step in pyrimidine synthesis, acts as an allosteric activator of CPSII. wikipedia.orgnih.govoup.com The presence of PRPP signals the need for pyrimidine synthesis to proceed. PRPP activation is dominant over UTP inhibition, meaning that even in the presence of inhibitory UTP concentrations, high levels of PRPP can still activate the enzyme. portlandpress.com ATP also acts as an activator, signaling sufficient energy for the biosynthetic pathway. wikipedia.orgvaia.com
Bacterial Carbamoyl Phosphate Synthetase , such as the one from Escherichia coli, exhibits a different pattern of nucleotide regulation. It is allosterically inhibited by uridine monophosphate (UMP) and activated by inosine (B1671953) monophosphate (IMP), a purine (B94841) nucleotide. researchgate.netnih.gov This allows for a balance between purine and pyrimidine synthesis. Ornithine also acts as an activator in the bacterial enzyme. researchgate.netnih.gov
The binding sites for these allosteric effectors are located in the C-terminal regulatory domain of the synthetase subunit. researchgate.net
| Regulator | Enzyme Target | Effect |
| N-Acetyl-Glutamate (NAG) | CPSI | Activation |
| Uridine Triphosphate (UTP) | CPSII | Inhibition |
| 5-Phosphoribosyl-1-Pyrophosphate (PRPP) | CPSII | Activation |
| ATP | CPSII | Activation |
| Uridine Monophosphate (UMP) | Bacterial CPS | Inhibition |
| Inosine Monophosphate (IMP) | Bacterial CPS | Activation |
Ion Requirements (e.g., K+, Mg2+)
The catalytic activity of carbamyl phosphate synthetases is dependent on the presence of specific monovalent and divalent cations.
Potassium (K+) is a crucial activator for carbamoyl phosphate synthetase. acs.orgtamu.edu Structural studies of E. coli CPS have revealed that K+ ions are bound in both the carboxyphosphate (B1215591) and carbamoyl phosphate synthetic domains. tamu.eduresearchgate.net A key glutamic acid residue coordinates the potassium ion and also hydrogen bonds to the ribose hydroxyl groups of ADP, providing a direct link between the cation-binding site and the nucleotide-binding region. tamu.eduresearchgate.netrcsb.org This interaction is essential for the proper positioning of ATP for catalysis.
Magnesium (Mg2+) is required to form the active MgATP²⁻ complex, which is the true substrate for the enzyme. nih.gov The concentration of free magnesium ions is critical, as an excess of either ATP or Mg²⁺ can be inhibitory. nih.gov The feedback inhibitor UTP appears to act by decreasing the enzyme's affinity for magnesium ions, while the activator PRPP increases this affinity. nih.gov Phosphorylation of the enzyme can also increase its affinity for Mg²⁺. nih.gov Structural analysis shows that in the carboxyphosphate synthetic component, two Mn²⁺ ions (used as a proxy for Mg²⁺ in structural studies) are octahedrally coordinated by oxygen-containing ligands. researchgate.netrcsb.org
Transcriptional and Post-Translational Control
In addition to rapid allosteric regulation, the amount and activity of carbamyl phosphate synthetases are controlled over longer timescales through the regulation of gene expression and by covalent modifications to the enzyme itself.
Gene Expression Regulation (e.g., Thyroxine Induction)
The expression of the gene encoding carbamyl phosphate synthetase I (CPSI) is subject to hormonal regulation. A notable example is the induction of CPSI synthesis by thyroxine during amphibian metamorphosis. rupress.orgsemanticscholar.org In the liver of the tadpole Rana catesbeiana, the transition from an aquatic to a terrestrial lifestyle necessitates the development of the urea cycle for ammonia detoxification. Thyroxine, the hormone driving metamorphosis, has been shown to accelerate the synthesis of CPSI. rupress.orgsemanticscholar.org
This induction appears to be relatively specific, as the activity of other enzymes like succinoxidase decreases during the same period. rupress.orgsemanticscholar.org The increase in CPSI activity is a result of the de novo synthesis of the enzyme, which is preceded by an increase in the levels of CPSI messenger RNA (mRNA). deepdyve.comoup.com This suggests that thyroxine regulates the concentration of the enzyme primarily at a pre-translational level, likely by influencing the transcription of the CPSI gene. oup.com The effect of thyroxine on CPSI gene expression can be blocked by inhibitors of protein synthesis, indicating that a protein product is involved in mediating this hormonal regulation. oup.com
In bacteria, the expression of the carAB operon, which encodes the two subunits of carbamoyl phosphate synthetase, is regulated by tandem promoters that are controlled by arginine and pyrimidines. uniprot.org Furthermore, in some bacteria, the expression of genes involved in the synthesis of capsular polysaccharides (CPS) is controlled by regulatory proteins. wikipedia.orgasm.orgplos.orgnih.gov
Post-Translational Modifications (e.g., Fatty Acylation, Protein Carbamylation)
Post-translational modifications provide another layer of regulation for carbamyl phosphate synthetase activity.
Phosphorylation plays a significant role in regulating mammalian CPSII. The enzyme, which is part of the multifunctional protein CAD, can be phosphorylated by the mitogen-activated protein (MAP) kinase. nih.gov This phosphorylation event alters the allosteric regulation of the enzyme, causing it to lose its feedback inhibition by UTP and become more sensitive to activation by PRPP. nih.gov This links cell proliferation signals, which often involve the MAP kinase cascade, directly to the increased production of pyrimidines necessary for DNA synthesis.
Protein Carbamylation , the non-enzymatic modification of proteins by carbamoyl phosphate, is another relevant post-translational modification. frontiersin.orgniscpr.res.in Carbamoyl phosphate, the product of the CPS reaction, can itself modify proteins by reacting with the amino groups of lysine (B10760008) residues. frontiersin.org This modification has been observed on histones, where it is thought to promote transcriptional activation, similar to acetylation. frontiersin.org While the direct functional consequences of carbamylation on carbamyl phosphate synthetase itself are not fully elucidated, the potential for auto-carbamylation exists given the proximity of the enzyme to its product. This modification has been shown to activate ornithine transcarbamylase, the subsequent enzyme in the urea cycle. frontiersin.org
Substrate Channeling Mechanisms for Carbamyl Phosphate
Substrate channeling is a critical mechanism in the metabolism of carbamoyl phosphate, referring to the direct transfer of metabolic intermediates between sequential active sites on an enzyme or between different enzymes in a pathway. nih.gov This process is essential for protecting labile and reactive intermediates, such as ammonia and carbamate (B1207046), from the aqueous cellular environment and increasing the local concentration of the substrate at the subsequent active site. wisc.educsic.esnih.gov
In organisms like Escherichia coli, a single carbamoyl phosphate synthetase (CPS) produces carbamoyl phosphate for both pyrimidine and arginine biosynthesis. nih.gov The enzyme itself is a prime example of intramolecular channeling. nih.gov Furthermore, evidence suggests that in some organisms, the product, carbamoyl phosphate, is channeled from CPS to the next enzyme in the pathway, aspartate transcarbamoylase (ATCase), to prevent its degradation and the formation of toxic byproducts like cyanate. researchgate.net This channeling can occur through the formation of transient enzyme complexes. researchgate.net Kinetic studies have shown that mutations in residues along these channeling pathways can disrupt the coordination between reaction centers without destroying the individual catalytic activities, thereby uncoupling the synchronized reactions. researchgate.net
Molecular Tunnels in Multi-Domain Enzymes Facilitating Intermediate Transfer
The most striking example of substrate channeling in carbamoyl phosphate metabolism is found within the structure of carbamoyl phosphate synthetase (CPS) itself. nih.govtamu.edu X-ray crystallographic analyses of CPS from E. coli have revealed a remarkable architecture where three separate active sites are located far from each other, connected by a molecular tunnel that spans nearly 100 Å. nih.govwisc.edutamu.eduebi.ac.uk This internal tunnel acts as a conduit, facilitating the translocation of the reactive intermediates ammonia and carbamate between the sites where they are produced and consumed. tamu.eduwikipedia.orgebi.ac.uk
CPS in E. coli is a heterodimeric enzyme composed of a small subunit (encoded by the carA gene) and a large subunit (encoded by the carB gene). tamu.eduwikipedia.org
Active Site 1 (Small Subunit): Hydrolyzes glutamine to produce glutamate (B1630785) and ammonia. wikipedia.orgwikidoc.org
Active Site 2 (N-terminal domain of Large Subunit): Uses one molecule of ATP to phosphorylate bicarbonate, forming carboxyphosphate. This intermediate then reacts with the channeled ammonia to form carbamate. ebi.ac.ukwikidoc.orgacs.org
Active Site 3 (C-terminal domain of Large Subunit): Uses a second molecule of ATP to phosphorylate the channeled carbamate, producing the final product, carbamoyl phosphate. acs.orgnih.gov
Two distinct molecular tunnels connect these three active sites:
Ammonia Tunnel: This tunnel connects the glutamine hydrolysis site in the small subunit to the active site in the N-terminal half of the large subunit. wikipedia.orgnih.gov The ammonia produced from glutamine does not dissociate into the surrounding solution but diffuses through this molecular passageway to react with carboxyphosphate. ebi.ac.ukacs.org This ensures that the highly reactive ammonia is efficiently delivered to its site of utilization. tamu.edu
Carbamate Tunnel: This intramolecular tunnel resides entirely within the large subunit, connecting the N-terminal domain (where carbamate is synthesized) to the C-terminal domain (where it is phosphorylated). wikipedia.orgnih.gov The carbamate intermediate migrates through this tunnel, which is approximately 40 Å long, to the third active site. nih.gov The walls of this tunnel are formed by about 30 amino acid residues, half contributed by the N-terminal domain and half by the C-terminal domain. nih.govtamu.edu The tunnel's interior is largely hydrophobic, which is thought to prevent the decomposition of carbamate. tamu.edu
| Feature | Description | Significance | Reference |
|---|---|---|---|
| Length | Approximately 40 Å | Connects the two active sites within the large subunit for carbamate transfer. | nih.gov |
| Composition | Lined by ~30 amino acid residues from both N- and C-terminal domains of the large subunit. | Creates a specific environment for carbamate translocation. | nih.govtamu.edu |
| Key Residues | Clusters of conserved glutamate residues (Glu-25, Glu-383, Glu-604, Glu-577, Glu-916) and two arginine residues (Arg-306, Arg-848) at either end. | The glutamates create a specific electrostatic environment, while the arginines are located at the tunnel entrances and participate in ATP binding, potentially acting as gates. | tamu.edunih.gov |
| Constriction Points | Narrow regions near Ala-23 and Gly-575. | These points create free energy barriers that carbamate must overcome during translocation. | nih.gov |
| Internal Structure | Composed of three continuous water pockets connected by two narrow regions. | The water pockets act as free energy minima, transiently holding the carbamate molecule as it traverses the tunnel. | nih.gov |
| Mutant | Location | Effect on Catalytic Activity | Reference |
|---|---|---|---|
| A23F | Narrow connecting part of the carbamate tunnel. | Retained only 1.7% of the catalytic activity for carbamoyl phosphate synthesis compared to wild type. | nih.gov |
| G575F | Narrow connecting part of the carbamate tunnel. | Retained only 3.8% of the catalytic activity for carbamoyl phosphate synthesis compared to wild type. | nih.gov |
| E25A / E577A | Interior wall of the carbamate tunnel. | Diminution in the overall rate of carbamoyl phosphate formation. | tamu.edunih.gov |
| R306A / R848A | Entrances to the carbamate tunnel. | Similar diminution in the overall rate of carbamoyl phosphate formation. | tamu.edunih.gov |
The intricate system of molecular tunnels within carbamoyl phosphate synthetase represents a highly evolved solution to the chemical challenges of synthesizing carbamoyl phosphate, ensuring that unstable intermediates are protected and efficiently guided between catalytic centers. wisc.edunih.gov
Molecular and Structural Biology of Carbamyl Phosphate Synthetases
Domain Organization and Subunit Interactions
The complexity of the CPS-catalyzed reaction is reflected in its elaborate modular structure, which typically involves multiple polypeptide chains and distinct functional domains. wikipedia.orgnih.gov
In many prokaryotic organisms, such as Escherichia coli, carbamyl phosphate (B84403) synthetase exists as a heterodimer, composed of a small subunit and a large subunit. nih.govpnas.org These subunits are encoded by the carA and carB genes, respectively. tamu.edu The total molecular weight of the E. coli enzyme is approximately 160 kDa. nih.gov
The Small Subunit (Glutaminase, CarA): This smaller polypeptide chain, with a molecular weight of around 40 kDa in E. coli, is responsible for glutamine hydrolysis. ebi.ac.ukmdpi.com It contains the glutamine-binding site and the catalytic machinery to hydrolyze glutamine, producing glutamate (B1630785) and ammonia (B1221849). wikipedia.orgrcsb.org The ammonia generated is then used as a substrate by the large subunit. rcsb.org The small subunit is distinctly bilobal, with the active site located at the interface between its N-terminal and C-terminal domains. nih.govwisc.edu
Table 1: Subunit Composition of E. coli Carbamyl Phosphate Synthetase
| Subunit | Gene | Approximate Molecular Weight | Primary Function |
| Small Subunit | carA | 40 kDa | Hydrolyzes glutamine to produce ammonia. ebi.ac.ukmdpi.com |
| Large Subunit | carB | 120 kDa | Binds ATP and bicarbonate; synthesizes carbamoyl (B1232498) phosphate. tamu.edumdpi.com |
Functional Domains (e.g., ATP-Grasp, Amidotransferase, Oligomerization)
The large and small subunits are further organized into several distinct functional domains. wikipedia.orgresearchgate.net
Amidotransferase (GATase) Domain: Located in the small subunit, this domain belongs to the class-I glutamine amidotransferase (GATase) family. rcsb.orgfrontiersin.org It is responsible for providing ammonia for the synthetase reactions. rcsb.org The structure of its C-terminal half is notably similar to that of the trpG-type amidotransferase family. nih.govwisc.edu
ATP-Grasp Domains: The large subunit contains two homologous catalytic domains, each featuring an ATP-grasp fold. nih.gov This fold consists of two α+β domains that "grasp" an ATP molecule between them and is characteristic of enzymes that catalyze ATP-dependent ligation reactions. mdpi.com
Carboxyphosphate (B1215591) Synthetic Domain: This domain, located in the N-terminal half of the large subunit, catalyzes the first phosphorylation step—the reaction of bicarbonate with ATP to form the carboxyphosphate intermediate. tamu.eduresearchgate.netnih.gov
Carbamoyl Phosphate Synthetic Domain: Situated in the C-terminal half, this domain catalyzes the final step—the phosphorylation of the carbamate (B1207046) intermediate by a second ATP molecule to produce carbamoyl phosphate. tamu.eduresearchgate.netacs.org
Oligomerization Domain: Found within the large subunit, this domain is crucial for subunit-subunit interactions, particularly for maintaining the quaternary structure of the enzyme. tamu.edufrontiersin.org In E. coli CPS, this domain (residues Val 404 to Ala 553) is primarily involved in the interactions that form the heterodimer. tamu.edu
Allosteric Domain: Also part of the large subunit, this C-terminal domain provides the binding sites for allosteric effectors, such as the inhibitor UMP and the activator ornithine in E. coli CPS. tamu.eduresearchgate.net In human CPS1, this domain binds the essential activator N-acetyl-L-glutamate (NAG). nih.gov
Table 2: Key Functional Domains in Carbamyl Phosphate Synthetase
| Domain | Location | Key Function |
| Amidotransferase (GATase) | Small Subunit | Glutamine hydrolysis to produce ammonia. rcsb.orgfrontiersin.org |
| Carboxyphosphate Synthetic | Large Subunit (N-terminal half) | Bicarbonate phosphorylation (First ATP-dependent step). tamu.eduresearchgate.net |
| Carbamoyl Phosphate Synthetic | Large Subunit (C-terminal half) | Carbamate phosphorylation (Second ATP-dependent step). tamu.eduresearchgate.net |
| Oligomerization | Large Subunit | Mediates subunit interactions. tamu.edufrontiersin.org |
| Allosteric | Large Subunit (C-terminal) | Binds allosteric regulators (e.g., UMP, ornithine, NAG). tamu.edunih.gov |
Active Site Architecture and Catalytic Residues
CPS possesses three distinct active sites spread across its subunits, which are connected by an internal molecular tunnel. ebi.ac.ukresearchgate.netebi.ac.uk
Glutaminase (B10826351) Active Site (Small Subunit): The hydrolysis of glutamine occurs via a catalytic triad (B1167595), typically composed of Cysteine, Histidine, and Glutamate. researchgate.netroyalsocietypublishing.org In E. coli CPS, these residues are Cys-269, His-353, and Glu-355. researchgate.net Cys-269 acts as the nucleophile, attacking the glutamine side chain to form a covalent glutamyl-thioester intermediate. tamu.edurcsb.org His-353 then facilitates the collapse of this intermediate to release ammonia. tamu.edu
Carboxyphosphate Active Site (Large Subunit, N-terminal half): This site binds the first molecule of ATP and bicarbonate. nih.gov In E. coli CPS, key residues identified through mutational studies include R129, R169, E215, E299, N301, and R303, which are critical for binding ATP and bicarbonate and for catalysis. nih.gov The binding of the nucleotide involves coordination with a metal ion (Mg²⁺ or Mn²⁺). researchgate.net For instance, in the E. coli enzyme structure, two Mn²⁺ ions are observed, bridged by the side chain of Glu-299. nih.govresearchgate.net
Carbamoyl Phosphate Active Site (Large Subunit, C-terminal half): This site binds the second ATP molecule and the carbamate intermediate. nih.gov The architecture is homologous to the first synthetic site. duke.edu Key residues in E. coli CPS include E761, E841, N843, and R845. duke.edu Specifically, Glu-841 has been shown to be essential for the phosphorylation of carbamate. nih.gov In the crystal structure, a single Mn²⁺ ion is coordinated in this site, and Glu-761 plays a role similar to Glu-215 in the first site. nih.govresearchgate.net
Table 3: Catalytic Residues in E. coli Carbamyl Phosphate Synthetase
| Active Site | Subunit/Domain | Key Catalytic Residues | Function of Residues |
| Glutaminase | Small | Cys-269, His-353, Glu-355 | Form a catalytic triad for glutamine hydrolysis. rcsb.orgresearchgate.net |
| Carboxyphosphate Synthesis | Large / Carboxyphosphate Domain | E215, E299, R303 | Involved in binding bicarbonate and metal ion coordination. researchgate.netnih.gov |
| Carbamoyl Phosphate Synthesis | Large / Carbamoyl Phosphate Domain | E761, E841 | Essential for carbamate phosphorylation and metal ion coordination. nih.govresearchgate.netduke.edu |
Conformational Dynamics and Intermediate Relocation
A hallmark of CPS is its ability to channel unstable reaction intermediates—ammonia and carbamate—between its three active sites, which are separated by a distance of nearly 100 Å. tamu.eduebi.ac.ukresearchgate.net This channeling occurs through a complex intramolecular tunnel, preventing the diffusion and decomposition of these labile molecules. wikipedia.orgpnas.org
Ammonia Tunnel: This tunnel connects the glutaminase active site in the small subunit to the carboxyphosphate active site in the large subunit. wikipedia.orgresearchgate.net The formation of the carboxyphosphate intermediate in the large subunit is believed to trigger a conformational change that enhances glutamine hydrolysis, ensuring ammonia is not released until the activated bicarbonate is ready to react. researchgate.net
Carbamate Tunnel: After its formation, the carbamate intermediate must travel approximately 40 Å through a second tunnel within the large subunit to reach the carbamoyl phosphate active site for the final phosphorylation step. nih.govacs.org
The catalytic cycle is driven by significant conformational changes. The binding of nucleotides induces domain movements, a key example being the closure of the B-domain of the ATP-grasp fold over the active site. wisc.edu This "closing down" motion, which can move atoms by more than 7 Å, is triggered by interactions between the nucleotide's phosphate groups and the protein backbone. wisc.edu These dynamic changes are essential for synchronizing the catalytic events across the distant active sites and for facilitating the passage of intermediates through the tunnels. researchgate.netacs.org For example, the release of phosphate after the first reaction step allows the side chain of Arg-306 to rotate, a conformational change that is critical for opening the carbamate tunnel entrance. nih.govacs.org
Structural Basis of Allosteric Regulation
The activity of CPS is tightly controlled by allosteric effectors that bind to the allosteric domain, which is distinct from the catalytic sites. tamu.eduwikipedia.org In E. coli, the enzyme is inhibited by UMP (a downstream product of the pyrimidine (B1678525) pathway) and activated by ornithine (a precursor in the arginine pathway). wisc.edu
The binding of these effectors induces long-range conformational changes that are transmitted through the protein structure to modulate the activity at the catalytic centers. nih.gov The allosteric binding pocket is located approximately 19 Å from the active site of the carbamoyl phosphate domain, and a network of hydrogen bonds appears to connect these two regions. tamu.edu
In human mitochondrial CPS1, the allosteric activator N-acetyl-L-glutamate (NAG) is absolutely required for function. nih.gov Crystal structures of human CPS1 have revealed that NAG binding in the C-terminal allosteric domain triggers dramatic, long-range conformational changes. nih.gov This remodeling re-shapes both phosphorylation active sites and is crucial for forming a functional carbamate tunnel, effectively acting as an on/off switch for the enzyme and, consequently, for the entire urea (B33335) cycle. nih.gov
Genetic Basis and Associated Disorders of Carbamyl Phosphate Metabolism
Genes Encoding Carbamyl Phosphate (B84403) Synthetases (e.g., CPS1, carA, carB)
The production of carbamyl phosphate is catalyzed by carbamyl phosphate synthetase (CPS) enzymes. In humans and other vertebrates, the key enzyme for the urea (B33335) cycle is Carbamoyl (B1232498) Phosphate Synthetase I (CPS1), a ligase located in the mitochondria of liver and intestinal cells. orpha.netwikipedia.org The CPS1 gene, located on chromosome 2q34, provides the instructions for making this large and complex enzyme. medlink.comwikipedia.orgescholarship.org It is a substantial gene, spanning over 120 kilobases and containing 38 exons. escholarship.orgnews-medical.net The CPS1 enzyme catalyzes the condensation of ammonia (B1221849), bicarbonate, and ATP to form carbamoyl phosphate, the first and rate-limiting step of the urea cycle. cocukmetabolizma.comnih.gov
In prokaryotes, such as the bacterium Escherichia coli, the function of CPS is carried out by a heterodimeric enzyme encoded by two separate genes, carA and carB. nih.govnih.gov The carA gene codes for the smaller subunit, which functions as a glutamine amidotransferase, hydrolyzing glutamine to produce ammonia. nih.govnih.govuniprot.org The carB gene encodes the larger subunit, which possesses the catalytic sites for the synthesis of carbamoyl phosphate. nih.govnih.gov Interestingly, analysis of the mammalian CPS1 gene suggests it arose from the fusion of ancestral genes homologous to the prokaryotic carA and carB genes. escholarship.orgresearchgate.net
Another isozyme, Carbamoyl Phosphate Synthetase II (CPSII), exists in the cytosol of mammalian cells and is involved in the de novo synthesis of pyrimidine (B1678525) nucleotides. medscape.comclinicalgate.com This enzyme is part of a multifunctional protein encoded by the CAD gene, which also includes aspartate transcarbamylase and dihydroorotase activities. genecards.org While both CPS1 and CPSII synthesize carbamyl phosphate, their distinct cellular locations and regulatory mechanisms reflect their different metabolic roles. medscape.com
Inborn Errors of Metabolism Affecting Carbamyl Phosphate Synthesis
Genetic defects that impair the function of carbamyl phosphate synthetases lead to inborn errors of metabolism. These are rare but serious conditions that disrupt the body's ability to eliminate waste nitrogen, resulting in the accumulation of toxic ammonia in the blood (hyperammonemia). cocukmetabolizma.commedlineplus.gov
Carbamyl Phosphate Synthetase 1 Deficiency (CPS1D)
Carbamoyl Phosphate Synthetase 1 Deficiency (CPS1D) is a rare, autosomal recessive disorder caused by mutations in the CPS1 gene. orpha.netnews-medical.net This means an individual must inherit two mutated copies of the gene, one from each parent, to be affected. medlineplus.govwesternstatesgenetics.org The deficiency of the CPS1 enzyme disrupts the first step of the urea cycle, leading to the accumulation of ammonia in the bloodstream. orpha.netmedlineplus.gov The brain is particularly vulnerable to the toxic effects of high ammonia levels. medlineplus.govmedlineplus.gov
The clinical presentation of CPS1D can be categorized into two main forms: a severe neonatal-onset form and a later-onset form with generally milder symptoms. orpha.nete-century.us Infants with the neonatal-onset form typically appear healthy at birth but develop symptoms within the first few days of life. orpha.netmedlineplus.gov These symptoms can include lethargy, poor feeding, vomiting, seizures, and coma, and can be fatal if not promptly diagnosed and treated. orpha.netmedlineplus.gov The later-onset form can manifest at any age and may be triggered by metabolic stressors like illness or high protein intake. orpha.netmedlink.com
The incidence of CPS1D is estimated to be between 1 in 526,000 and 1 in 1,300,000 live births worldwide. orpha.net In Japan, the estimated incidence is 1 in 800,000 newborns. medlineplus.govmedlineplus.gov
Mutations in the CPS1 gene can lead to a non-functional or absent CPS1 enzyme. medlineplus.govstorymd.com A wide variety of mutation types have been identified in individuals with CPS1D, highlighting the genetic heterogeneity of the disorder. These mutations are distributed throughout the gene and include:
Missense Variants: These are single nucleotide changes that result in the substitution of one amino acid for another in the protein sequence. frontiersin.org Missense mutations are the most common type of mutation found in the CPS1 gene, accounting for a significant majority of cases. frontiersin.orgnih.gov The effect of a missense mutation can range from a mild reduction in enzyme activity to a complete loss of function, depending on the location and nature of the amino acid change. medscape.com
Deletions: These mutations involve the removal of one or more nucleotides from the gene. Small deletions can cause a frameshift, altering the entire downstream amino acid sequence and often leading to a premature stop codon and a truncated, non-functional protein. frontiersin.org Large deletions can remove entire exons or even the entire gene. frontiersin.org
Splicing Variants: These mutations occur at or near the junctions between introns and exons and can disrupt the normal process of RNA splicing. This can lead to the exclusion of exons or the inclusion of introns in the final messenger RNA (mRNA), resulting in an altered protein product. frontiersin.org
Nonsense Variants: These are single nucleotide changes that create a premature stop codon, leading to the production of a shortened, usually non-functional, protein. frontiersin.org
Insertions: These mutations involve the addition of one or more nucleotides into the gene, which can also cause frameshifts. frontiersin.org
The "private" nature of many CPS1 mutations, meaning they are often unique to a single family, complicates genetic diagnosis. frontiersin.orgnih.gov
The clinical severity of Carbamoyl Phosphate Synthetase 1 Deficiency (CPS1D) generally correlates with the amount of residual CPS1 enzyme activity. clinicalgate.comfrontiersin.org
Individuals with the severe, neonatal-onset form of CPS1D typically have little to no detectable enzyme activity, often less than 5% of normal levels. news-medical.netclinicalgate.com This profound deficiency leads to a rapid and severe accumulation of ammonia in the first few days of life. orpha.netmedlineplus.gov
In contrast, those with later-onset CPS1D usually have a higher level of residual enzyme activity. clinicalgate.com This partial enzyme function may be sufficient to prevent hyperammonemia under normal conditions. However, during times of metabolic stress, such as illness, fasting, or high protein intake, the reduced enzyme capacity can be overwhelmed, leading to symptomatic hyperammonemia. orpha.netmedlink.com
While a general correlation exists, predicting the precise clinical course based on genotype alone can be challenging. nih.govsci-hub.se The large size of the CPS1 gene and the diversity of mutations make establishing a clear genotype-phenotype relationship difficult. uzh.ch Furthermore, other genetic and environmental factors can influence the clinical presentation, leading to variability even among individuals with the same mutations. jpedres.org
Genetic Studies and Approaches
The study of the genetic basis of carbamyl phosphate metabolism and its associated disorders relies on various molecular and genetic techniques.
Mutational Spectrum Analysis
Analysis of the mutational spectrum of the CPS1 gene involves identifying the types and distribution of mutations in individuals with CPS1D. This is crucial for understanding the molecular basis of the disease, aiding in genetic counseling, and developing diagnostic strategies.
Comprehensive studies have revealed a wide array of mutations in the CPS1 gene. As of recent analyses, over 200 distinct mutations have been identified. nih.govfrontiersin.org The distribution of these mutations is as follows:
Missense mutations are the most prevalent, accounting for approximately 59% of known mutations. frontiersin.orgfrontiersin.org
Small deletions represent about 13% of mutations. frontiersin.orgfrontiersin.org
Splicing mutations make up around 10-13% of the identified variants. frontiersin.orgfrontiersin.org
Nonsense mutations account for roughly 7-8.5% of cases. frontiersin.orgfrontiersin.org
These mutations are spread across the entire coding region of the CPS1 gene, with no single "hotspot" for mutations being identified. researchgate.net However, missense mutations appear to be unevenly distributed, suggesting that certain regions of the CPS1 protein are of greater functional importance. nih.gov The fact that about 90% of these mutations are "private," or unique to individual families, underscores the genetic heterogeneity of CPS1D. frontiersin.orgnih.gov
Table 1: Distribution of Mutation Types in the CPS1 Gene
| Mutation Type | Percentage of Total Mutations |
|---|---|
| Missense | ~59% |
| Small Deletions | ~13% |
| Splicing | ~10-13% |
| Nonsense | ~7-8.5% |
| Small Insertions | ~6% |
| Large Deletions | ~2% |
Data compiled from various studies on the CPS1 mutational spectrum. frontiersin.orgfrontiersin.org
Recombinant Enzyme Expression Systems for Functional Analysis of Variants
The functional validation of genetic variants, particularly missense mutations identified in the CPS1 gene, is crucial for determining their pathogenicity in disorders of carbamyl phosphate metabolism like Carbamoyl-Phosphate Synthetase I deficiency (CPS1D). Since in vivo studies are often impractical, recombinant enzyme expression systems provide an indispensable platform for producing mutant proteins and characterizing their properties. These in vitro systems allow for a detailed analysis of a variant's impact on enzyme synthesis, solubility, stability, and catalytic function.
Several heterologous expression systems have been developed and utilized to study mammalian Carbamoyl-Phosphate Synthetase I (CPS1) and its variants. The choice of system often depends on the specific research question, with each offering distinct advantages and limitations.
Baculovirus/Insect Cell Systems
The baculovirus expression vector system, particularly using insect cell lines like Sf9 from Spodoptera frugiperda, has emerged as a robust and widely used method for producing recombinant human and rat CPS1. researchgate.netnih.govescholarship.org This system is advantageous because it can generate large quantities of the recombinant enzyme, which is essential for purification and subsequent detailed biochemical analyses. researchgate.netcore.ac.ukresearchgate.net The produced enzyme, including His-tagged versions, has been shown to have kinetic and molecular properties that are essentially the same as the native human CPS1. researchgate.netcsic.esresearchgate.net
This system has been instrumental in reliably predicting the disease-causing nature of numerous CPS1 mutations. researchgate.net Researchers have used it to assess the effects of mutations on several key parameters:
Enzyme Yield and Solubility: Many mutations, particularly those in a central domain of unknown function (UFSD), were found to drastically decrease the yield of pure, soluble CPS1, suggesting that misfolding is a primary pathogenic mechanism. csic.es
Enzye Stability: Thermal stability assays have demonstrated that certain mutations lead to a significant decrease in the enzyme's stability. csic.escsic.es
Catalytic Activity and Kinetics: The system allows for precise measurement of specific activity, Michaelis-Menten constants (Km) for substrates like bicarbonate, and the allosteric activation by N-acetyl-L-glutamate (NAG). csic.esnih.gov For instance, the recurrent p.Val1013del mutation, found in several Turkish patients, was shown to result in an inactive enzyme despite having comparable expression levels and purity to the wild type. researchgate.netnih.gov Other mutations were found to greatly decrease the apparent affinity for NAG (e.g., p.T471N, p.Y1491H), highlighting a potential therapeutic avenue for patients with these specific variants using NAG analogues. researchgate.netnih.gov
Escherichia coli (E. coli) Expression Systems
An expression system using E. coli was one of the earlier approaches developed to test the impact of clinically relevant human CPS1 mutations. nih.govescholarship.org While useful, this system has a significant limitation: the E. coli CPS enzyme (eCPS) shares only about 40% sequence homology with human CPS1. nih.govescholarship.orgcsic.es This disparity, which includes differences in subunit structure and the presence of an intact glutaminase (B10826351) domain in eCPS, can make it difficult to directly correlate findings to human phenotypes. escholarship.org Despite these drawbacks, the structural similarities in the catalytic domains have made the E. coli system valuable for analyzing the impact of mutations within these conserved regions. nih.gov
Yeast Expression Systems
The fission yeast Schizosaccharomyces pombe has been successfully used as an expression system for human CPS1 cDNA. nih.govescholarship.org This platform was notably employed to perform a direct comparison of the enzyme kinetics between variants of the p.Thr1405Asn polymorphism. nih.gov Yeast systems offer a potential platform for screening pharmaceutical compounds that might enhance enzyme activity. nih.gov While Saccharomyces cerevisiae has its own arginine-specific carbamoyl phosphate synthetase, it is the S. pombe system that has been specifically adapted for expressing and analyzing variants of the human enzyme. nih.govnih.govuniprot.org
Mammalian Cell Expression Systems
To study the enzyme in a more native environment, expression systems have been generated in immortalized human cell lines, such as the hepatoma line HepG2 and the fetal liver line LO2. nih.govescholarship.org Modern gene-editing techniques, like CRISPR/Cas9, have been used in these cell lines to express tagged versions of CPS1, allowing for investigation within a human cellular context. nih.gov
Data Tables
The following tables summarize the expression systems used for CPS1 variant analysis and the functional consequences of specific mutations as determined through these systems.
Table 1: Comparison of Recombinant Expression Systems for CPS1 Variant Analysis
| Expression System | Key Features & Advantages | Limitations | Primary Application |
|---|---|---|---|
| Baculovirus/Insect Cells (e.g., Sf9) | - High yield of recombinant protein researchgate.netcore.ac.uk | - More complex and time-consuming than bacterial systems | Detailed biochemical characterization of variants (kinetics, stability, solubility). csic.esnih.gov |
| E. coli | - Rapid growth and easy manipulation
| - Low sequence homology (~40%) to human CPS1 nih.govcsic.es | Initial testing of mutations in conserved catalytic domains. nih.gov |
| Yeast (S. pombe) | - Eukaryotic system with simple genetics
| - Different glycosylation patterns than mammalian cells | Analysis of specific polymorphisms and screening for therapeutic compounds. nih.govescholarship.org |
| Mammalian Cell Lines (e.g., HepG2) | - Most biologically relevant environment
| - Lower protein yield
| Studying protein function in a native cellular context, often with CRISPR/Cas9. nih.gov |
Table 2: Functional Consequences of Selected CPS1 Missense Mutations Analyzed by Recombinant Expression
| Mutation | Expression System Used | Observed Functional Effect | Reference |
|---|---|---|---|
| p.Val1013del | Baculovirus/Insect Cells | Inactivates the enzyme but does not cause gross instability or insolubility. | researchgate.netnih.gov |
| p.P774L | Baculovirus/Insect Cells | Inactivates CPS1. | researchgate.netnih.gov |
| p.R1453Q | Baculovirus/Insect Cells | Inactivates CPS1. | researchgate.netnih.gov |
| p.T471N | Baculovirus/Insect Cells | Greatly decreases the apparent affinity for the activator N-acetyl-L-glutamate (NAG). | researchgate.netnih.gov |
| p.Y1491H | Baculovirus/Insect Cells | Greatly decreases the apparent affinity for the activator N-acetyl-L-glutamate (NAG). | researchgate.netnih.gov |
| p.Q678P | Baculovirus/Insect Cells | Hampers correct enzyme folding and solubility. | researchgate.netnih.gov |
| p.H337R | Baculovirus/Insect Cells | Modestly decreases enzyme activity. | researchgate.netnih.gov |
| p.G1376S | Baculovirus/Insect Cells | Confirmed as a trivial polymorphism with no significant effect. | researchgate.netnih.gov |
Advanced Methodologies in Carbamyl Phosphate Research
Enzyme Kinetic Analysis
Enzyme kinetic analysis is fundamental to understanding the catalytic mechanism and regulation of carbamyl phosphate (B84403) synthetase (CPS). These studies measure reaction rates under varying conditions to determine key parameters that define the enzyme's efficiency and its interactions with substrates and regulators.
Determination of Kinetic Parameters (Km, Ki)
Kinetic parameters such as the Michaelis constant (Km) and the inhibition constant (Ki) are crucial for characterizing enzyme function. Km represents the substrate concentration at which the reaction rate is half of its maximum (Vmax), indicating the affinity of the enzyme for its substrate. Ki quantifies the potency of an inhibitor.
Studies on CPS from various organisms have revealed differences in their kinetic properties. For instance, carbamyl phosphate synthetase A from Neurospora crassa exhibits a Km for glutamine of approximately 0.16 mM and a Km for NH4Cl of about 16 mM. escholarship.org In mammalian aspartate transcarbamylase, which uses carbamoyl (B1232498) phosphate as a substrate, the Km for carbamoyl phosphate is 1.25 mM, while for aspartate it is 6.70 mM. tandfonline.com
The effects of mutations on these parameters are a key area of research. In human CPS1, certain mutations linked to CPS1 deficiency can dramatically alter kinetic constants. For example, the p.Arg850Cys mutation increases the Km for ATP and bicarbonate by approximately 5-fold and 3-fold, respectively, and more significantly, raises the activation constant (Ka) for the essential activator N-acetyl-L-glutamate (NAG) by about 18-fold. csic.es Similarly, the p.Arg850His mutation increases the Km for ATP by 3-fold and the Ka for NAG by 10-fold. csic.es These changes can lead to a drastic reduction in enzyme activity under physiological substrate concentrations. csic.es
Inhibitor studies also provide valuable insights. Quinazolinone derivatives have been shown to act as noncompetitive inhibitors of mammalian aspartate transcarbamylase, with Ki values indicating potent inhibition. tandfonline.com For one such derivative, the Ki was calculated as 9x10⁻⁵ M when carbamoyl phosphate was the substrate. tandfonline.com
Table 1: Selected Kinetic Parameters for Carbamyl Phosphate Synthetase (CPS) and Related Enzymes
| Enzyme/Organism | Substrate/Activator | Parameter | Value | Reference |
|---|---|---|---|---|
| Neurospora crassa CPS A | Glutamine | Km | ~0.16 mM | escholarship.org |
| Neurospora crassa CPS A | NH4Cl | Km | ~16 mM | escholarship.org |
| Human CPS1 (p.Arg850Cys mutant) | ATP | Km | ~5-fold increase | csic.es |
| Human CPS1 (p.Arg850Cys mutant) | Bicarbonate | Km | ~3-fold increase | csic.es |
| Human CPS1 (p.Arg850Cys mutant) | N-acetyl-L-glutamate | Ka | ~18-fold increase | csic.es |
| Human CPS1 (p.Arg850His mutant) | ATP | Km | ~3-fold increase | csic.es |
| Human CPS1 (p.Arg850His mutant) | N-acetyl-L-glutamate | Ka | ~10-fold increase | csic.es |
| Mammalian Aspartate Transcarbamylase | Carbamoyl Phosphate | Km | 1.25 mM | tandfonline.com |
| Mammalian Aspartate Transcarbamylase | Aspartate | Km | 6.70 mM | tandfonline.com |
Pulse-Chase Procedures
Pulse-chase analysis is a powerful technique used to trace the movement of a labeled substrate through a metabolic pathway or a series of enzymatic reactions over time. This method involves "pulsing" the system with a radioactively labeled compound for a short period, followed by a "chase" with an excess of the same, unlabeled compound. This allows researchers to follow the fate of the initial labeled molecules.
This technique has also been used to define the specific roles of the two ATP-utilizing domains within CPS. By differentially labeling each active site with [γ-³²P]ATP, researchers have directly demonstrated that the enzyme-catalyzed transfer of phosphate from ATP to carbamate (B1207046) occurs on the C-terminal domain of the synthetase. nih.gov These single-turnover pulse/chase assays provided direct evidence supporting a sequential reaction mechanism. nih.gov Furthermore, pulse-chase analyses have been employed to show that nascent polypeptide chains can cause a regulated pause in protein synthesis, a mechanism relevant to the translational regulation of some CPS enzymes. pnas.orgcapes.gov.br
Coupled Enzymatic Assays
Coupled enzymatic assays are frequently used to measure the activity of enzymes like CPS, whose direct product, carbamyl phosphate, can be difficult to quantify directly. In this approach, the product of the first reaction is used as a substrate for a second, "coupling" enzyme, which catalyzes a reaction that results in a readily measurable change, such as a change in absorbance.
A common coupled assay for CPS activity involves ornithine transcarbamylase (OTC), which uses carbamyl phosphate and ornithine to produce citrulline. csic.escsic.es The rate of citrulline formation, which can be measured colorimetrically, reflects the rate of CPS activity. csic.escsic.es
Another widely used method couples the production of ADP (a product of the CPS reaction) to the oxidation of NADH. csic.esresearchgate.net This is achieved using pyruvate (B1213749) kinase and lactate (B86563) dehydrogenase. Pyruvate kinase uses the ADP produced by CPS to convert phosphoenolpyruvate (B93156) to pyruvate, and lactate dehydrogenase then reduces the pyruvate to lactate, oxidizing NADH to NAD⁺ in the process. The decrease in NADH concentration is monitored spectrophotometrically at 340 nm. csic.esresearchgate.net This assay can be used to measure the different ATPase activities of CPS, such as those dependent on bicarbonate, ammonia (B1221849), or glutamine. researchgate.net A similar principle is used to measure the reverse reaction of ATP synthesis from carbamyl phosphate and ADP, by coupling it to the reduction of NADP⁺ via hexokinase and glucose-6-phosphate dehydrogenase. csic.esvliz.be
Structural Determination Techniques
Understanding the three-dimensional structure of carbamyl phosphate synthetase is essential for interpreting its complex function, including its catalytic mechanism, allosteric regulation, and the channeling of reactive intermediates.
X-ray Crystallography
X-ray crystallography is the primary technique used to determine the high-resolution, three-dimensional structure of proteins. It has provided profound insights into the architecture of carbamyl phosphate synthetase from Escherichia coli. The enzyme is a heterodimer composed of a small (glutaminase) subunit and a large (synthetase) subunit. acs.orgwisc.edu
Crystallographic studies have revealed that the large subunit is organized into two homologous domains, a carboxyphosphate (B1215591) domain and a carbamoyl phosphate domain, which arose from a gene duplication event. acs.org These domains, along with the glutaminase (B10826351) subunit, contain three distinct active sites. A remarkable feature uncovered by these studies is a 96 Å-long molecular tunnel that connects the three active sites. acs.orgmdpi.com This tunnel is proposed to shuttle the reactive and unstable intermediates, ammonia and carbamate, from their sites of synthesis to their sites of utilization, preventing their escape into the solvent. acs.orgmdpi.com
By crystallizing the enzyme in the presence of substrates, products, or their analogs (like ADP and ornithine), researchers have been able to visualize different conformational states of the enzyme. wisc.eduacs.orgscilit.com For example, the structure of an E. coli CPS mutant was solved at a resolution of 1.8 Å, which provided the first direct structural observation of a covalently bound glutamyl thioester intermediate in the active site of the small subunit, confirming a key aspect of the catalytic mechanism. acs.orgrcsb.org
Table 2: X-ray Crystallography Data for E. coli Carbamoyl Phosphate Synthetase Mutant (H353N)
| Parameter | Value | Reference |
|---|---|---|
| PDB ID | 1A9X | rcsb.org |
| Method | X-RAY DIFFRACTION | rcsb.org |
| Resolution | 1.80 Å | acs.orgrcsb.org |
| Total Structure Weight | 645.64 kDa | rcsb.org |
| Unique Protein Chains | 2 | rcsb.org |
Computational Modeling and Simulation (e.g., 3D Models for Mutation Effects)
Computational modeling and simulation complement experimental techniques like X-ray crystallography by providing dynamic insights into protein function and predicting the structural consequences of mutations. Homology modeling can be used to build a three-dimensional structure of a protein when an experimental structure is unavailable, using the known structure of a related protein as a template. mdpi.com
Molecular dynamics (MD) simulations and network analysis can be used to study the propagation of allosteric signals through the protein structure. mdpi.com These methods model the correlated motions of amino acid residues, identifying pathways of communication between a distant allosteric site and the catalytic active site. mdpi.compnas.org For example, in the related enzyme imidazole (B134444) glycerol (B35011) phosphate synthase, computational approaches have been used to elucidate how the binding of an allosteric effector over 25 Å away from the active site can trigger conformational changes that activate catalysis. pnas.orgcsic.es Such computational studies are crucial for understanding how mutations can have long-range, allosteric effects on enzyme function and for designing potential allosteric drug modulators. mdpi.com
Molecular Biological Techniques
Advanced molecular biological techniques are indispensable for dissecting the intricate relationship between the genetic blueprint and the functional output of enzymes involved in carbamyl phosphate metabolism, primarily carbamoyl phosphate synthetase (CPS). These methods allow researchers to manipulate genetic sequences, quantify gene expression, and identify variations that lead to metabolic disorders.
Site-Directed Mutagenesis for Structure-Function Relationships
Site-directed mutagenesis is a powerful technique used to introduce specific amino acid substitutions into a protein to probe its structure-function relationships. By altering the genetic code, researchers can investigate the roles of individual amino acids in substrate binding, catalysis, allosteric regulation, and protein stability. grantome.comgrantome.com Studies on Escherichia coli CPS, a heterodimeric enzyme composed of a small (CarA) and a large (CarB) subunit, have extensively used this technique. grantome.commdpi.com
Mutagenesis studies have been crucial in mapping the functional domains of CPS. grantome.com For instance, specific mutations helped to localize the formation of carboxy phosphate to the N-terminal ATP-binding domain and the subsequent formation of carbamoyl phosphate to the C-terminal ATP-binding domain of the large subunit. nih.gov Furthermore, this technique has been instrumental in identifying key residues in the C-terminal domain of the E. coli enzyme that are critical for allosteric regulation. nih.gov The binding of the inhibitor UMP and the activator IMP to the same site was confirmed by creating mutations that affected the binding and regulatory response of both molecules. nih.gov In human carbamoyl phosphate synthetase I (CPSI), site-directed mutagenesis of recombinant protein expressed in insect cells has been used to characterize the functional impact of disease-causing mutations and to identify the binding site for its essential allosteric activator, N-acetyl-L-glutamate (NAG). jyu.fi
Table 1: Examples of Site-Directed Mutagenesis Studies on Carbamoyl Phosphate Synthetase (CPS)
| Enzyme/Organism | Mutated Residue(s) | Effect(s) | Reference(s) |
| E. coli CPS | K993A, V994A | Decreased/abolished enzyme activity; interfered with carbamate synthesis step. | nih.gov |
| E. coli CPS | S948A, K954A, T974A | Abolished or greatly hampered IMP activation and UMP inhibition. | nih.gov |
| E. coli CPS | K993, V994 | Implicated in the transmission of regulatory signals from UMP and IMP binding. | nih.gov |
| Human CPSI | Various missense mutations | Characterized pathogenicity; identified residues affecting NAG activation. | jyu.fi |
Gene Expression Analysis (e.g., RT-qPCR)
Gene expression analysis provides quantitative information on the level of transcription of specific genes under various physiological or pathological conditions. Reverse transcription-quantitative polymerase chain reaction (RT-qPCR) is a highly sensitive and widely used technique for this purpose. thermofisher.com It works by first converting RNA into complementary DNA (cDNA) and then amplifying the specific cDNA target in a qPCR reaction, allowing for the quantification of the initial RNA amount. thermofisher.com
This methodology has been applied to study the regulation of genes encoding carbamoyl phosphate synthetases. For example, the expression of the carAB operon in E. coli, which encodes the two subunits of CPS, is known to be tightly regulated at the transcriptional level. nih.govnih.gov In clinical research, RT-qPCR has been used to measure the mRNA levels of CPS1 in various contexts. Studies have shown upregulated CPS1 mRNA expression in intrahepatic cholangiocarcinoma tissues. nih.gov In another study, RT-qPCR was used to validate gene expression changes of CAD (a multifunctional protein that includes carbamoyl-phosphate synthetase 2) in colon cancer. spandidos-publications.com Furthermore, qRT-PCR has been employed to determine the relative expression of urea (B33335) cycle enzyme transcripts, including CPSI, across a range of adult human tissues, revealing tissue-specific expression patterns. nih.gov
Table 2: Application of RT-qPCR in Carbamyl Phosphate-Related Research
| Gene(s) Studied | Organism/Context | Key Finding | Reference(s) |
| CPS1 | Human Intrahepatic Cholangiocarcinoma | Upregulated mRNA expression in tumor tissues compared to non-tumorous tissues. | nih.gov |
| CPSI, other urea cycle genes | Adult Human Tissues | Quantified relative mRNA transcript levels, demonstrating tissue-specific expression. | nih.gov |
| CPS III | Extremophile Fish (Alcolapia alcalica) | Gene expression detected exclusively in muscle tissue. | royalsocietypublishing.org |
| carAB operon | Escherichia coli | Correlation demonstrated between mRNA levels and enzyme activity under different regulatory conditions. | nih.gov |
Next-Generation Sequencing (NGS) for Genetic Variant Identification
Next-Generation Sequencing (NGS) has transformed the field of medical genetics by enabling rapid and cost-effective sequencing of large portions of the genome. This technology is particularly crucial for diagnosing rare genetic disorders like carbamoyl phosphate synthetase I deficiency (CPS1D), an autosomal recessive urea cycle disorder. frontiersin.orgfrontiersin.org CPS1D is caused by mutations in the CPS1 gene and can lead to life-threatening hyperammonemia. frontiersin.orge-century.us
Biochemical tests alone are often insufficient to definitively diagnose CPS1D, as they cannot distinguish it from other defects with similar metabolic profiles, such as N-acetylglutamate synthase (NAGS) deficiency. frontiersin.orgnih.gov NGS, whether through targeted gene panels, whole-exome sequencing (WES), or whole-genome sequencing (WGS), provides a definitive diagnosis by identifying the pathogenic variants in the CPS1 gene. fulgentgenetics.comnih.govfrontiersin.org Numerous studies have reported the successful use of NGS to identify novel and previously reported mutations in newborns and patients with CPS1D. e-century.usnih.govresearchgate.net Furthermore, RNA sequencing (RNA-seq), an NGS-based method, has been shown to improve the diagnostic yield by clarifying the functional consequences of certain genetic variants, such as those affecting mRNA splicing, which might be missed or misinterpreted by DNA sequencing alone. nih.gov
Table 3: Examples of CPS1 Gene Variants Identified by Next-Generation Sequencing in CPS1D Patients
| Variant Type | Specific Variant | Consequence | Reference(s) |
| Missense (Novel) | c.446T>C | p.Leu149Ser | e-century.us |
| Frameshift (Novel) | c.2023delT | p.Cys675fs | e-century.us |
| Missense (Novel) | c.1981G>T | p.G661C | frontiersin.orgresearchgate.net |
| Nonsense (Novel) | c.2896G>T | p.E966X | frontiersin.orgresearchgate.net |
| Splicing (Novel) | c.622-3C>G | Affects splicing | frontiersin.orgresearchgate.net |
| Missense (Novel) | c.2947C>T | p.P983S | nih.govfrontiersin.org |
Biochemical and Proteomic Approaches
Biochemical and proteomic methods are fundamental to understanding the enzymatic properties and post-translational regulation of proteins central to carbamyl phosphate metabolism. These approaches allow for the isolation of active enzymes and the large-scale study of protein modifications that modulate their function.
Protein Purification and Characterization
The isolation of carbamoyl phosphate synthetase (CPS) in a pure and active form is a prerequisite for its detailed biochemical characterization. Purification strategies vary depending on the source of the enzyme (native tissue or recombinant expression system) but generally involve a series of chromatographic steps. For example, recombinant human CPSI and its mutant forms have been purified from insect cells following cell lysis and subsequent purification steps. csic.es Affinity chromatography is a powerful one-step purification method, as demonstrated by the purification of CPSase from Pyrococcus abyssi expressed in E. coli with an affinity tag. vliz.beresearchgate.net
Once purified, the enzyme's properties can be characterized. This includes determining its molecular weight, subunit composition, kinetic parameters (such as Kₘ values for its substrates), and its response to allosteric effectors. microbiologyresearch.orgasm.org Characterization studies have revealed that Streptomyces lividans likely has a single CPS enzyme that is inhibited by UMP and activated by ornithine and IMP. niscpr.res.in In contrast, Bacillus subtilis possesses two distinct isozymes: one repressed by arginine and the other by uracil, each with different molecular weights and regulatory properties. asm.org Such characterization is vital for understanding how carbamyl phosphate synthesis is controlled in different organisms.
Table 4: Purification and Characterization of Carbamoyl Phosphate Synthetase (CPS) from Various Sources
| Enzyme Source | Purification Method | Key Characteristics Identified | Reference(s) |
| Recombinant Human CPSI (in insect cells) | Cell lysis, subsequent chromatography | Enabled functional characterization of wild-type and mutant forms. | csic.es |
| Pyrococcus abyssi (in E. coli) | Affinity Chromatography | Purified in a single step; a 47-kDa protein that synthesizes carbamoyl phosphate from ATP, bicarbonate, and ammonia. | vliz.be |
| Bacillus subtilis | Ion-exchange chromatography | Presence of two isozymes (arginine-repressible and pyrimidine-repressible) with different molecular weights and regulatory properties. | asm.org |
| Streptomyces lividans | Not specified | A single CPS enzyme inhibited by UMP and activated by ornithine and IMP. | niscpr.res.in |
| Mammalian CPS II subdomains (in E. coli) | DEAE-Sephacyl Chromatography | Isolated functional subdomains of the synthetase component. | researchgate.net |
Proteomic Analysis of Protein Modifications (e.g., Carbamylation, Acylation)
Proteomics, particularly using mass spectrometry, enables the large-scale identification and quantification of post-translational modifications (PTMs) that regulate protein function. frontiersin.org Carbamyl phosphate itself can act as a donor for a non-enzymatic PTM called carbamylation, where a carbamoyl group is added to the amine groups of proteins, most notably on lysine (B10760008) residues. frontiersin.orgnih.gov This modification can alter a protein's structure and function. creative-proteomics.com Mass spectrometry is the cornerstone technique for identifying specific carbamylation sites on proteins within a complex biological sample. creative-proteomics.com
In addition to being a source for carbamylation, the key enzyme CPSI is itself regulated by other PTMs, such as acylation. Proteomic studies have identified CPSI as a target of both acetylation and fatty acylation. nih.govnih.gov The acetylation of CPSI has been shown to decrease its catalytic activity. nih.gov Conversely, deacetylation of CPSI by the mitochondrial sirtuin Sirt5 leads to increased enzyme activity. plos.org Furthermore, CPS1 has been identified as a prominent fatty-acylated protein in rat liver mitochondria. nih.govresearchgate.net The covalent attachment of long-chain fatty acyl-CoAs, like palmitoyl-CoA, occurs via a thioester bond and results in the inhibition of CPS1's catalytic activity. nih.govresearchgate.net These findings reveal a complex layer of metabolic regulation where the enzyme's activity is modulated by the cell's metabolic state, as reflected by the levels of acetyl-CoA and fatty acyl-CoAs.
Table 5: Post-Translational Modifications of Carbamoyl Phosphate Synthetase 1 (CPS1)
| Modification | Specific Type | Analytical Technique | Functional Effect on CPS1 | Reference(s) |
| Acylation | Acetylation | Mass Spectrometry | Decreased catalytic activity. | nih.gov |
| Deacylation | Deacetylation (by Sirt5) | Not specified | Increased catalytic activity. | plos.org |
| Acylation | Fatty Acylation (Palmitoylation) | Identification of [³H]palmitate-labeled protein, Mass Spectrometry | Inhibition of catalytic activity. | nih.govresearchgate.net |
| Acylation | Autoacylation | In vitro incubation with acyl-CoA | Not specified | tandfonline.com |
Comparative and Evolutionary Perspectives of Carbamyl Phosphate Systems
Evolutionary History of Carbamyl Phosphate (B84403) Synthetases
Carbamoyl (B1232498) phosphate synthetases (CPS) are ancient enzymes crucial for the synthesis of carbamoyl phosphate, a key precursor in the biosynthesis of arginine and pyrimidines. oup.comnih.gov The evolutionary history of CPS is complex, marked by gene duplication, fusion, and divergence events that have shaped its structure and function across the domains of life. oup.comnih.govnih.gov
Phylogenetic analyses reveal that the synthetase domain of CPS itself arose from an ancient internal gene duplication. oup.comnih.govnih.gov This duplication event predates the divergence of Bacteria, Archaea, and Eukarya, providing a deep root for the tree of life. oup.comnih.gov The ancestral CPS was likely a heterodimeric enzyme, composed of separate amidotransferase and synthetase subunits encoded by linked genes. oup.com
Further gene duplications and fusions led to the diversification of CPS enzymes. oup.comnih.gov In many organisms, distinct CPS isozymes evolved for the arginine and pyrimidine (B1678525) biosynthetic pathways. nih.gov For instance, a significant gene duplication event occurred in the eukaryotic lineage after the divergence of plants but before the split of fungi, giving rise to the two specialized CPS isoenzymes. nih.gov Following this duplication, the mutation rate increased, suggesting a period of optimization for their new, distinct roles. nih.gov
Three main classes of CPS have been identified based on their nitrogen source and allosteric regulation:
CPS I: Utilizes ammonia (B1221849) and is activated by N-acetylglutamate. It is primarily found in the mitochondria of ureotelic vertebrates for the urea (B33335) cycle. oup.comwikipedia.org
CPS II: A glutamine-dependent enzyme that is the first committed step in pyrimidine biosynthesis. oup.comwikipedia.org
CPS III: Found in fish and some invertebrates, this enzyme is glutamine-dependent but activated by N-acetylglutamate, suggesting it may be an evolutionary intermediate between CPS II and CPS I. oup.comwikipedia.orgnih.gov
The evolution of these classes is thought to have started with a CPS II-like enzyme, which arose from the fusion of a glutaminase (B10826351) and an ammonia-dependent synthetase gene. wikipedia.org Subsequent duplication and modification of the glutamine-binding site may have led to the N-acetylglutamate-regulated CPS III, which then evolved into the ammonia-dependent CPS I. wikipedia.org
The structural organization of CPS also reflects its evolutionary path. While many prokaryotes have a heterodimeric CPS, in eukaryotes, the pyrimidine-specific CPS is part of a large multifunctional protein called CAD, which also contains aspartate transcarbamoylase and dihydroorotase, the next two enzymes in the pyrimidine biosynthetic pathway. nih.govresearchgate.net This fusion is believed to have occurred after the duplication of the CPS genes in eukaryotes and likely facilitated metabolic channeling. oup.comnih.gov
Functional Divergence and Conservation Across Organisms
While the core function of synthesizing carbamoyl phosphate is conserved, the metabolic context, regulation, and structural organization of carbamyl phosphate systems show significant divergence across different organisms.
Prokaryotic Carbamyl Phosphate Metabolism (e.g., Escherichia coli, Pyrococcus)
In many Gram-negative bacteria like Escherichia coli, a single carbamoyl phosphate synthase, encoded by the carAB operon, produces carbamoyl phosphate for both arginine and pyrimidine biosynthesis. nih.govnih.govresearchgate.net This central role necessitates intricate regulatory mechanisms to balance the metabolic flux between the two pathways. nih.govnih.gov The E. coli CPS is a heterodimeric enzyme composed of a small subunit (CarA) that hydrolyzes glutamine and a large subunit (CarB) that synthesizes carbamoyl phosphate. tamu.eduresearchgate.netnih.gov The enzyme's activity is allosterically regulated by UMP (an inhibitor) and ornithine and IMP (activators). researchgate.netnih.gov The unstable reaction intermediates are protected by being shuttled through a nearly 100 Å long molecular tunnel connecting the active sites. nih.govtamu.edu
In contrast, the hyperthermophilic archaeon Pyrococcus furiosus, which grows optimally at 100°C, presents a unique adaptation for carbamoyl phosphate metabolism. pnas.orgnih.govmicrobiologyresearch.org Given that carbamoyl phosphate is extremely heat-labile, with a half-life of less than two seconds at this temperature, P. furiosus employs a different strategy. nih.govmicrobiologyresearch.org Instead of a typical CPS, it utilizes a carbamate (B1207046) kinase-like enzyme to synthesize carbamoyl phosphate directly from ammonia, not glutamine. pnas.orgnih.govvliz.be This enzyme is highly thermostable, retaining 50% activity after an hour at 100°C. pnas.org Furthermore, there is evidence for the formation of a multienzyme complex where the carbamate kinase-like CPS physically associates with either ornithine transcarbamoylase or aspartate transcarbamoylase. nih.gov This arrangement facilitates the direct transfer, or metabolic channeling, of the unstable carbamoyl phosphate to the next enzyme in the pathway, preventing its degradation. nih.govnih.govvliz.be This carbamate kinase-like CPS from P. furiosus is considered a potential evolutionary link, representing a primitive step in the evolution of the more complex CPS enzymes from a simpler carbamate kinase. pnas.org
Eukaryotic Carbamyl Phosphate Metabolism (e.g., Mammalian, Yeast, Fungi)
In eukaryotes, the metabolism of carbamoyl phosphate is generally compartmentalized, with distinct enzymes for the arginine/urea and pyrimidine pathways. oup.comnih.gov
In mammals, two main isoforms of CPS exist: CPS I and CPS II. wikipedia.orgmedscape.com CPS I is a mitochondrial enzyme that uses ammonia as its nitrogen source and is a key component of the urea cycle. medscape.comwikipedia.org Its activity is dependent on the allosteric activator N-acetylglutamate. medscape.com CPS II, on the other hand, is a cytosolic enzyme that utilizes glutamine and is the initial and rate-limiting step of de novo pyrimidine biosynthesis. wikipedia.orgnih.govnumberanalytics.com Mammalian CPS II is part of a large, multifunctional protein known as CAD, which also includes the enzymatic activities of aspartate transcarbamoylase and dihydroorotase. researchgate.net This channeling of the carbamoyl phosphate intermediate is a conserved feature in pyrimidine biosynthesis in many eukaryotes. vliz.be
In the yeast Saccharomyces cerevisiae, there are also two distinct, pathway-specific carbamoyl phosphate synthetases. microbiologyresearch.orguniprot.org The arginine-specific CPS is a heterodimeric enzyme, with its large and small subunits encoded by separate genes. microbiologyresearch.orgnih.govpnas.org This enzyme shows homology to the E. coli CPS. nih.gov The pyrimidine-specific CPS in yeast is also part of a multifunctional protein, similar to the mammalian CAD, highlighting the evolutionary conservation of this strategy for pyrimidine synthesis. cdnsciencepub.com
The regulation of carbamoyl phosphate synthesis is tailored to the specific metabolic needs of different organisms.
In mammals, the regulation of CPS I and CPS II is distinct. CPS I activity is primarily controlled by the mitochondrial concentration of its allosteric activator, N-acetylglutamate. medscape.com In contrast, mammalian CPS II is regulated by feedback inhibition from UTP, a downstream product of the pyrimidine pathway, and is activated by 5-phosphoribosyl-1-pyrophosphate (PRPP). researchgate.netnumberanalytics.com
In Saccharomyces cerevisiae, the arginine-specific CPS activity is not significantly modulated by effectors like arginine or ornithine. microbiologyresearch.org The pyrimidine-specific CPS, however, is subject to feedback inhibition by UTP. cdnsciencepub.com This demonstrates how regulatory mechanisms have diverged even among eukaryotic organisms.
The table below summarizes the key characteristics of carbamyl phosphate synthetases in different organisms.
| Organism | Enzyme(s) | Location | Nitrogen Source | Allosteric Regulation | Structural Organization |
| Escherichia coli | Single CPS (carAB) | Cytosol | Glutamine | Inhibited by UMP; Activated by ornithine, IMP researchgate.netnih.gov | Heterodimer (CarA, CarB) tamu.eduresearchgate.net |
| Pyrococcus furiosus | Carbamate kinase-like CPS | Cytosol | Ammonia | Devoid of regulatory properties nih.govmicrobiologyresearch.org | Dimer of identical subunits pnas.org |
| Mammals | CPS I | Mitochondria | Ammonia | Activated by N-acetylglutamate medscape.com | Monomeric wikipedia.org |
| CPS II | Cytosol | Glutamine | Inhibited by UTP; Activated by PRPP researchgate.netnumberanalytics.com | Part of multifunctional CAD protein researchgate.net | |
| Saccharomyces cerevisiae | Arginine-specific CPS | Cytoplasm | Glutamine | Not significantly modulated by pathway intermediates microbiologyresearch.org | Heterodimer (large and small subunits) microbiologyresearch.orguniprot.org |
| Pyrimidine-specific CPS | Cytoplasm | Glutamine | Inhibited by UTP cdnsciencepub.com | Part of a multifunctional protein cdnsciencepub.com |
Origin of Carbamyl Phosphate in Protometabolism
Carbamoyl phosphate is considered a plausible molecule in the context of protometabolism and the origins of life. Its high-energy phosphate bond and role as a precursor to both amino acids (arginine) and nucleotides (pyrimidines) suggest it could have been a key player in the early evolution of biochemical pathways. nih.govnih.gov
The hypothesis that carbamoyl phosphate was a central molecule in a protometabolic world is supported by the evolutionary history of its synthesizing enzymes. The proposed evolution of CPS from a simpler, ancestral kinase like carbamate kinase suggests a stepwise increase in complexity. pnas.org The carbamate kinase-like CPS found in the ancient archaeon Pyrococcus furiosus could be a relic of this earlier stage of evolution, representing a "missing link." pnas.org This primitive enzyme, capable of synthesizing carbamoyl phosphate from ammonia, would have been a crucial step before the development of the more complex, glutamine-dependent, and highly regulated CPS enzymes seen in many modern organisms. pnas.org
Future Research Directions
Elucidating Novel Functions and Interactions of Carbamyl Phosphate (B84403)
Future research will likely uncover new roles for carbamyl phosphate beyond its established functions in the urea (B33335) cycle and pyrimidine (B1678525) biosynthesis. Investigating its potential as a signaling molecule or its involvement in post-translational modifications of proteins could reveal novel regulatory mechanisms within the cell. Exploring its interactions with a broader range of proteins and enzymes may also identify new metabolic pathways or regulatory networks where carbamyl phosphate plays a crucial part.
Advanced Structural and Mechanistic Studies of CPS Isoforms
Carbamyl phosphate synthetase (CPS) exists in different isoforms (CPS I, CPS II, and CPS III) with distinct subcellular locations, substrate specificities, and regulatory properties. High-resolution structural studies, including cryo-electron microscopy and X-ray crystallography, of these isoforms in complex with their substrates, allosteric effectors, and inhibitors will continue to provide deep insights into their catalytic mechanisms and regulation. Understanding the structural basis for the differences between these isoforms is critical for appreciating their specific physiological roles.
Development of Targeted Approaches for Carbamyl Phosphate Metabolic Disorders
Disorders of the urea cycle, such as CPS I deficiency, lead to the accumulation of ammonia (B1221849) and are life-threatening. Future research will focus on developing more effective and targeted therapeutic strategies. This includes the design of novel small molecules that can modulate the activity of CPS or other enzymes in the pathway. Gene therapy and mRNA-based approaches to replace or supplement the deficient enzyme are also promising areas of investigation. Furthermore, a deeper understanding of the pathophysiology of these disorders at the molecular level will be essential for developing therapies that address the primary defects and not just the symptoms.
Systems Biology Approaches to Carbamyl Phosphate Homeostasis
Maintaining the appropriate balance of carbamyl phosphate is critical for cellular health. A systems-level understanding of how the synthesis and utilization of carbamyl phosphate are integrated with other metabolic pathways is still emerging. Future research employing genomics, proteomics, and metabolomics, combined with computational modeling, will be instrumental in constructing comprehensive models of carbamyl phosphate homeostasis. These models will help predict how the system responds to various physiological and pathological perturbations and can identify new nodes for therapeutic intervention.
Further Exploration of Comparative Biochemistry and Evolutionary Adaptations
The pathways involving carbamyl phosphate vary across different organisms. For example, in some organisms, a single CPS enzyme provides carbamyl phosphate for both the urea cycle and pyrimidine synthesis. Studying the diversity of these pathways in different species can provide valuable insights into their evolution and the selective pressures that have shaped them. Comparative biochemical studies of CPS enzymes from a wide range of organisms can also reveal novel catalytic and regulatory strategies that could be exploited for biotechnological or therapeutic purposes.
Q & A
Basic Research Questions
Q. What are the optimal conditions for synthesizing carbamyl phosphate diammonium in vitro, and how can purity be validated?
- Methodological Answer : this compound is synthesized via the reaction of carbamoyl phosphate with ammonium ions under controlled pH (7.5–8.0) and low temperature (4°C) to prevent decomposition . Purity can be validated using high-performance liquid chromatography (HPLC) with UV detection at 210 nm, coupled with enzymatic assays (e.g., coupling with aspartate transcarbamylase to measure product formation) .
Q. How does pH affect the stability of this compound in aqueous solutions?
- Methodological Answer : Stability is pH-dependent:
- pH 7.0–7.5 : Maximum stability (half-life >24 hours at 4°C).
- pH <6.5 or >8.0 : Rapid hydrolysis to carbonate and phosphate ions .
Use buffered solutions (e.g., Tris-HCl or HEPES) and avoid freeze-thaw cycles. Confirm degradation via spectrophotometric monitoring of absorbance at 220 nm .
Q. What analytical techniques are recommended to quantify this compound in biological samples?
- Methodological Answer :
- Colorimetric Assays : Couple with ornithine transcarbamylase (OTC) to generate citrulline, detected via the diacetyl monoxime method at 466 nm .
- NMR Spectroscopy : Use ³¹P-NMR to distinguish carbamyl phosphate (δ ≈ 3.5 ppm) from hydrolyzed byproducts .
- Mass Spectrometry : LC-MS/MS with multiple reaction monitoring (MRM) for high specificity in complex matrices .
Advanced Research Questions
Q. How can kinetic parameters of carbamoyl phosphate synthase (CPS) be determined using this compound as a substrate?
- Methodological Answer :
- Enzyme Assay : Monitor ATP consumption (via coupled NADH oxidation at 340 nm) or bicarbonate incorporation using ¹⁴C-labeled substrates .
- Kinetic Analysis : Fit data to the Michaelis-Menten equation. For CPS I (liver mitochondria), for NH₃ is ~0.2 mM; for CPS II (cytosolic, pyrimidine synthesis), for glutamine is ~1.5 mM .
- Inhibitor Studies : Use PALA (N-phosphonacetyl-L-aspartate) to competitively inhibit aspartate transcarbamylase, isolating CPS activity .
Q. What experimental strategies resolve contradictions in carbamyl phosphate utilization across divergent metabolic pathways (e.g., arginine vs. pyrimidine synthesis)?
- Methodological Answer :
- Compartmentalization : Use subcellular fractionation (e.g., mitochondrial vs. cytosolic extracts) to isolate CPS I (arginine) and CPS II (pyrimidine) activities .
- Isotopic Tracers : Apply ¹⁵N-labeled ammonia or glutamine to track nitrogen incorporation into urea (CPS I) vs. UMP (CPS II) .
- Gene Knockout Models : Use CRISPR-Cas9 to silence CPS I or CPS II in cell lines, observing metabolic flux via GC-MS metabolomics .
Q. How can computational modeling predict this compound’s role in metabolic network dynamics?
- Methodological Answer :
- Constraint-Based Modeling : Use tools like COBRApy to simulate flux balance analysis (FBA) in urea cycle disorders or cancer (altered pyrimidine synthesis) .
- Molecular Dynamics (MD) : Simulate CPS-carbamyl phosphate interactions to identify allosteric binding sites (e.g., ATP-gated conformational changes) .
- Parameter Optimization : Fit kinetic models to experimental data (e.g., substrate saturation curves) using Bayesian inference .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
